3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a dihydropyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to cyclization to form the dihydropyrrole-dione core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Uniqueness
3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the specific arrangement of chlorinated phenyl groups and the dihydropyrrole-dione core
Properties
Molecular Formula |
C16H8Cl3NO2 |
---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H8Cl3NO2/c17-10-3-1-9(2-4-10)12-8-15(21)20(16(12)22)11-5-6-13(18)14(19)7-11/h1-8H |
InChI Key |
YVZLIICJQUFRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.